1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide is a heterocyclic compound with a pyrrolopyridine core substituted at position 4 with chlorine and at position 5 with a hydrazide group (-CONHNH₂). Key properties include:
- CAS No.: 920966-03-6 (parent acid) .
- Molecular Formula: C₈H₆ClN₄O (inferred for hydrazide derivative).
- Molecular Weight: ~210.6 g/mol (calculated).
- Appearance: White solid (parent acid) .
- Applications: Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules like kinase inhibitors .
The hydrazide derivative is synthesized by reacting the parent carboxylic acid (4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) with hydrazine, following protocols similar to those described for other hydrazides . Safety data for the parent acid indicate hazards such as acute oral toxicity (H302) and skin irritation (H315) .
Structure
3D Structure
Properties
CAS No. |
944123-43-7 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide |
InChI |
InChI=1S/C8H7ClN4O/c9-6-4-1-2-11-7(4)12-3-5(6)8(14)13-10/h1-3H,10H2,(H,11,12)(H,13,14) |
InChI Key |
ZZPWAMZPYNXNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized from 4-chloro-7-azaindole through a series of reactions . The carboxylic acid group is then introduced at the 5-position, followed by the conversion of the carboxylic acid to its hydrazide derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit fibroblast growth factor receptors (FGFRs)
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolopyridine Family
Key Observations:
Substituent Position: The position of the chlorine substituent significantly impacts reactivity. For example, 5-chloro derivatives (e.g., 10b) exhibit lower synthetic yields (71%) compared to non-chlorinated analogs (95%), likely due to steric or electronic effects .
Functional Groups :
- The hydrazide group (-CONHNH₂) enhances nucleophilicity, making the compound suitable for forming hydrazones or heterocyclic scaffolds .
- Ester derivatives (e.g., methyl ester, CAS 849067-96-5) improve solubility in organic solvents compared to the carboxylic acid .
Protective Groups : Silyl-protected derivatives (e.g., triisopropylsilyl) are used to stabilize reactive positions during multi-step syntheses .
Comparison with Non-Pyrrolopyridine Hydrazides
Table 2: Functional Group Comparisons
Key Observations:
Reactivity : Pyrrolopyridine hydrazides exhibit reactivity akin to pyrazole and pyrrolidine hydrazides, forming stable hydrazones with aldehydes .
Biological Relevance: The chlorine substituent in pyrrolopyridine analogs may enhance binding to biological targets (e.g., kinases) compared to non-halogenated derivatives .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide (CAS Number: 920966-03-6) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews various studies that highlight its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
The molecular formula of this compound is C8H5ClN2O2 with a molecular weight of 196.59 g/mol. It has a melting point that varies depending on purity and specific conditions but is generally noted to be a solid at room temperature.
Antitumor Activity
Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance, a study focused on phenyl hydrazone derivatives showed that these compounds could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase . The SAR analysis indicated that modifications to the hydrazone structure could enhance biological activity.
Table 1: Summary of Antitumor Activity Findings
| Compound Type | Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Phenyl Hydrazone | A549 | Induces apoptosis | Cell cycle arrest at G2/M |
| Heterocyclic Hydrazone | A549 | Apoptosis induction | Less effective than phenyl derivatives |
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of pyrrole-based compounds against various bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, certain derivatives exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
Structure-Activity Relationships (SAR)
The SAR studies conducted on various derivatives of the compound reveal critical insights into how structural modifications influence biological activity. The presence of halogen substituents and variations in the hydrazone moiety significantly affect potency and selectivity against target cells.
Case Studies
- Apoptosis Induction in Cancer Cells : A specific study demonstrated that the compound could effectively trigger programmed cell death in A549 cells through mitochondrial pathways, indicating its potential as a chemotherapeutic agent .
- Inhibition of Bacterial Growth : Another investigation showed that certain derivatives could inhibit the growth of Mycobacterium tuberculosis with promising MIC values, paving the way for further development as anti-tuberculosis agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
